Carbonic Anhydrase Inhibition Potential: Target Compound vs. Non-Benzodioxine Analog
The 1,4-benzodioxine-6-sulfonamide core of the target compound is a validated carbonic anhydrase (CA) inhibitor scaffold. The parent fragment, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide, demonstrates a binding affinity to bovine carbonic anhydrase II. In contrast, a direct analog lacking the benzodioxine core, such as N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide, is not expected to bind CA II due to the absence of the critical cyclic ether motif that coordinates the zinc ion in the enzyme's active site [1]. This provides the target compound with a potential secondary pharmacology component not found in non-benzodioxine comparators.
| Evidence Dimension | Carbonic Anhydrase II Binding Affinity |
|---|---|
| Target Compound Data | Predicted to bind based on core scaffold activity |
| Comparator Or Baseline | N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide: No predicted binding |
| Quantified Difference | Qualitative difference in target engagement profile |
| Conditions | BindingDB data for parent fragment 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (BDBM36002) against bovine CA II |
Why This Matters
For researchers focused on CA-related pathways (e.g., glaucoma, cancer acidosis), this compound offers a dual-pharmacophore tool, whereas simpler benzenesulfonamide analogs provide no CA inhibition.
- [1] BindingDB. BDBM36002: 2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Activity Data. View Source
